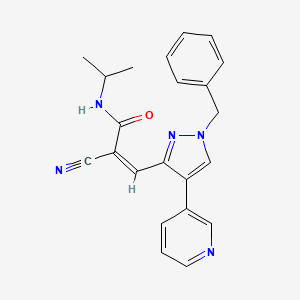

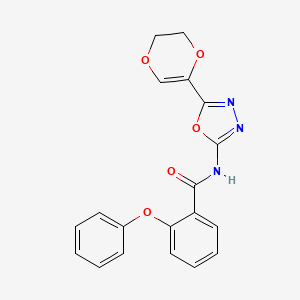

![molecular formula C25H22FN3O2 B2391672 4-[1-(2-氟苄基)-1H-苯并咪唑-2-基]-1-(2-甲氧基苯基)吡咯烷-2-酮 CAS No. 848729-11-3](/img/structure/B2391672.png)

4-[1-(2-氟苄基)-1H-苯并咪唑-2-基]-1-(2-甲氧基苯基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

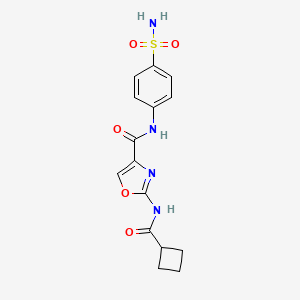

The compound contains several functional groups including a benzimidazole, a fluorobenzyl, and a pyrrolidinone. Benzimidazole is a type of organic compound that is a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that is important in a variety of biological and clinical applications .

Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

Anticancer Activity

The benzimidazole scaffold has been extensively studied for its potential as an anticancer agent. Researchers have investigated derivatives like our compound due to their ability to inhibit cancer cell growth. The presence of the fluorobenzyl group and methoxyphenyl moiety may enhance its cytotoxic effects. Further studies are needed to explore its mechanism of action and potential clinical applications .

Antiviral Properties

Given the diverse biological activities of benzimidazoles, including antiviral effects, our compound could be explored as a potential antiviral agent. Researchers might investigate its efficacy against specific viruses, such as HIV or influenza. Structural modifications could optimize its antiviral activity .

Enzyme Inhibition

Thiosemicarbazones, a class of compounds containing sulfur and nitrogen, often exhibit enzyme inhibitory properties. Our compound’s thiosemicarbazone moiety suggests potential as an enzyme inhibitor. Researchers could explore its effects on specific enzymes, such as proteases or kinases, which play crucial roles in disease pathways .

Coordination Chemistry

Thiosemicarbazones are versatile ligands in coordination chemistry. Their ability to coordinate with metal ions makes them valuable for designing metal-based complexes. Our compound’s sulfur and nitrogen donors could form stable coordination complexes with transition metals. These complexes might find applications in catalysis or materials science .

Antioxidant Activity

The methoxyphenyl group in our compound may contribute to antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress and preventing diseases associated with free radicals. Investigating its antioxidant capacity could reveal its potential health benefits .

Antifungal Potential

Thiosemicarbazones have demonstrated antifungal activity against various fungal strains. Researchers could evaluate our compound’s efficacy against specific pathogens, such as Candida species or dermatophytes. Its unique benzimidazole structure may enhance its antifungal properties .

作用机制

The mechanism of action would depend on the specific biological or chemical process the compound is involved in. Benzimidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

属性

IUPAC Name |

4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O2/c1-31-23-13-7-6-12-22(23)28-16-18(14-24(28)30)25-27-20-10-4-5-11-21(20)29(25)15-17-8-2-3-9-19(17)26/h2-13,18H,14-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZQMHBNQBPUEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

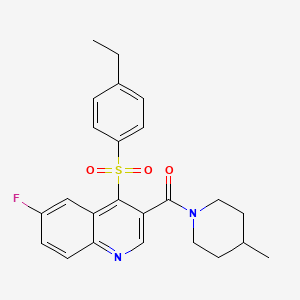

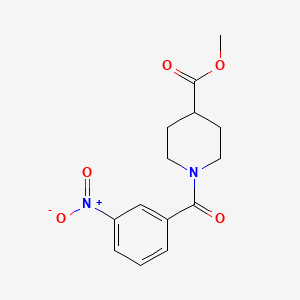

![Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine](/img/structure/B2391590.png)

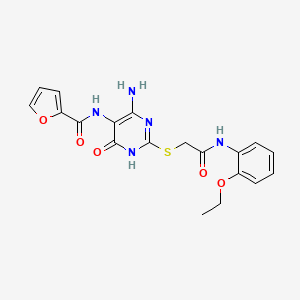

![6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391592.png)

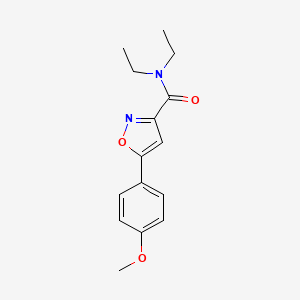

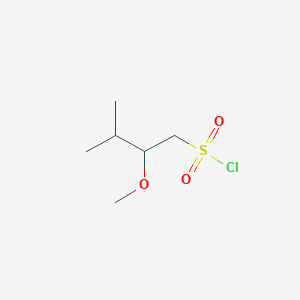

![2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2391597.png)

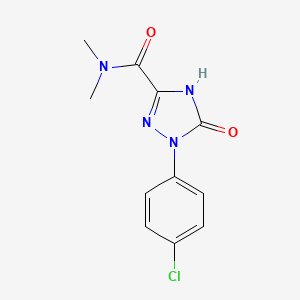

![2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391605.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2391608.png)